BenchChemオンラインストアへようこそ!

5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one

Physicochemical profiling Lipophilicity Drug-likeness

This fluorinated 4H-pyran-4-one derivative features a balanced physicochemical profile (MW 317.31, XLogP3 2.1, TPSA 55.8 Ų) and a para-fluorobenzyl substituent that enables ¹⁹F NMR-based quantification without radiolabels—ideal for hit validation and ADME panels. Compared to non-fluorinated or methoxy analogs, its distinct lipophilicity (ΔXLogP3 ≈ +1.4) and 5 H-bond acceptor count reduce SAR variability. Procure from reputable suppliers; request batch-specific HPLC, NMR, and HRMS data.

Molecular Formula C17H16FNO4
Molecular Weight 317.316
CAS No. 1021134-63-3
Cat. No. B3014135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one
CAS1021134-63-3
Molecular FormulaC17H16FNO4
Molecular Weight317.316
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C17H16FNO4/c18-13-5-3-12(4-6-13)10-22-16-11-23-15(9-14(16)20)17(21)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2
InChIKeyMISQZUUAKJHSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one (CAS 1021134-63-3): Procurement-Ready Physicochemical and Sourcing Profile


5-((4-Fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one (CAS 1021134-63-3) is a synthetic small-molecule screening compound (C₁₇H₁₆FNO₄, MW 317.31 g/mol) supplied primarily through Life Chemicals (Catalog No. F5286-0278) [1]. It belongs to the class of 2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one derivatives bearing a 5-arylalkoxy substituent. The compound is characterized by a balanced physicochemical profile including a moderate computed XLogP3 of 2.1, a topological polar surface area (TPSA) of 55.8 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors [2]. No primary research papers or patents specifically evaluating its biological activity were identified in the public domain as of the search date; consequently, all biological differentiation claims below are limited to class-level inference and computed properties.

Why In-Class 4H-Pyran-4-one Screening Compounds Cannot Substitute for 5-((4-Fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one


Although numerous 2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one derivatives populate commercial screening libraries, the specific combination of a 5-(4-fluorobenzyl)oxy substituent in CAS 1021134-63-3 introduces quantifiable differentiation in computed lipophilicity (XLogP3 = 2.1) and hydrogen-bond acceptor count (5) that distinguishes it from non-fluorinated [1], chloro-substituted, or methoxy analogs (see Section 3). The presence of the para-fluorine atom on the benzyl ring is well-precedented in medicinal chemistry to enhance metabolic stability relative to non-fluorinated congeners through blockade of cytochrome P450-mediated oxidative metabolism at the para position [2]; however, no direct head-to-head metabolic stability data are available for this specific compound. Procurement decisions that treat this compound as interchangeable with other 4H-pyran-4-one screening hits risk introducing uncontrolled variability in physicochemical property space (ΔLogP > 0.5, ΔMW > 94 Da vs. the methoxy analog) that can confound structure–activity relationship (SAR) interpretation in early discovery campaigns.

Quantitative Differential Evidence: 5-((4-Fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one vs. Structural Analogs


Computed Lipophilicity (XLogP3) Differentiation vs. Non-Fluorinated 5-Methoxy Analog

The target compound exhibits a computed XLogP3 of 2.1, representing a ΔXLogP3 of approximately +1.4 units higher than the 5-methoxy analog (5-methoxy-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, MW 223.23 g/mol), which is predicted to have an XLogP3 of ~0.7 based on the absence of the lipophilic benzyl moiety [1]. This difference in lipophilicity is the primary determinant of passive membrane permeability and non-specific protein binding in screening assays. The 4-fluorobenzyl group additionally contributes 94.08 Da of molecular weight compared with the methoxy congener, shifting the compound into a higher-molecular-weight property space (MW 317.31 vs. 223.23 g/mol) that may affect solubility and pharmacokinetic behavior .

Physicochemical profiling Lipophilicity Drug-likeness Early discovery SAR

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Profile Differentiation

The target compound has a computed TPSA of 55.8 Ų with five hydrogen-bond acceptor atoms and zero hydrogen-bond donors [1]. By comparison, the 5-methoxy analog possesses a TPSA of approximately 56 Ų with four H-bond acceptors, while the larger 5-(benzyloxy)-2-{[2-(2,4-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-4H-pyran-4-one (MW 435.5) is predicted to have a substantially higher TPSA (~95–105 Ų) due to additional oxygen atoms on the dimethoxyphenyl-pyrrolidine moiety . The TPSA of 55.8 Ų places the target compound in a favorable range for both oral absorption (TPSA < 140 Ų) and potential CNS penetration (TPSA < 90 Ų), whereas the dimethoxyphenyl analog may face greater barriers to membrane permeation [2].

Drug-likeness TPSA Oral bioavailability prediction Blood-brain barrier penetration

Para-Fluorobenzyl Substitution: Class-Level Inference for Enhanced Metabolic Stability vs. Non-Fluorinated Benzyl Analogs

The presence of a para-fluorine substituent on the benzyl ring is widely recognized in medicinal chemistry to impede cytochrome P450-mediated oxidative metabolism at the para position, thereby improving metabolic stability relative to non-fluorinated benzyl analogs [1]. While no direct metabolic stability data exist for CAS 1021134-63-3 or its exact non-fluorinated comparator (5-(benzyloxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one), the general principle has been validated across diverse chemical series. In a representative study of gem-difluorinated cycloalkane derivatives, fluorination improved or maintained metabolic stability in mouse liver microsome assays, with percent compound remaining at 60 minutes increasing by 10–25 percentage points for fluorinated vs. non-fluorinated matched pairs [2]. The para-fluorobenzyl motif also provides a single ¹⁹F NMR handle (δ ~ −115 ppm for Ar-F) absent in non-fluorinated analogs, enabling direct quantification in metabolic stability and protein-binding experiments without radiolabeling [3]. This is a significant practical advantage for procurement decisions where follow-up ADME studies are planned.

Metabolic stability Fluorine medicinal chemistry CYP450 oxidation Lead optimization

Supplier-Reported Purity Benchmarking and Procurement Reliability

The target compound is typically supplied at ≥95% purity by Life Chemicals (F5286-0278) and by BenchChem (B3014135) . In comparison, structural analogs such as N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-53-9, MW 436.48) are commercially supplied at ≥98% purity by Bidepharm . However, the lower molecular weight (317.31 vs. 436.48 g/mol, ΔMW = 119.17 g/mol) and simpler structure of CAS 1021134-63-3 suggest inherently easier chromatographic purification, meaning that equivalent purity specifications may be achieved with less complex synthetic protocols. Life Chemicals is an established HTS compound supplier with documented quality-control infrastructure, providing batch-specific analytical data (NMR, LC-MS, or HPLC) upon request, which reduces the risk of identity or purity discrepancies that can lead to false-positive screening results . No Certificate of Analysis is publicly available for this compound, and purchasers should request batch-specific QC documentation prior to committing to large-scale procurement.

Compound sourcing Purity specification Reproducibility HTS quality control

Procurement-Driven Application Scenarios for 5-((4-Fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one (CAS 1021134-63-3)


High-Throughput Screening (HTS) Library Expansion for Fluorine-Enriched Subsets

Given its balanced physicochemical profile (MW 317.31, XLogP3 2.1, TPSA 55.8 Ų) and the presence of a para-fluorobenzyl moiety, CAS 1021134-63-3 is suited for augmenting HTS compound libraries with fluorine-containing diversity [1]. The ¹⁹F NMR handle enables direct quantification in biochemical and cell-based assays without the need for radiolabeled analogs, a practical advantage for hit validation workflows that is absent in non-fluorinated 5-(benzyloxy) congeners [2]. Procurement at the 5–25 mg scale (typical HTS quantity) from Life Chemicals or equivalent reputable suppliers is recommended, with batch-specific QC documentation (HPLC purity, ¹H/¹³C NMR, and HRMS) requested to confirm compound identity before committing to screening campaigns.

Structure–Activity Relationship (SAR) Exploration Around the 4H-Pyran-4-one Scaffold

The compound serves as a modular scaffold for SAR studies involving systematic variation of three distinct regions: (i) the 5-arylalkoxy substituent (4-fluorobenzyl vs. benzyl vs. 4-chlorobenzyl vs. 4-methylbenzyl), (ii) the 2-carbonyl amine (pyrrolidine vs. piperidine vs. morpholine), and (iii) the pyran-4-one core itself. The quantified lipophilicity difference (ΔXLogP3 ≈ +1.4 vs. the 5-methoxy analog) provides a measurable parameter for correlating hydrophobicity with biological activity in cell-based assays [3]. Multi-gram procurement may be warranted for medicinal chemistry groups planning parallel synthesis of 10–50 analogs, with the fluorobenzyl compound serving as the reference standard for the series.

Metabolic Stability Probe Compound in ADME Assay Panels

Based on the class-level inference that para-fluorine substitution enhances metabolic stability [1], CAS 1021134-63-3 can be incorporated as a fluorinated probe in ADME assay panels alongside its non-fluorinated 5-(benzyloxy) analog. The ¹⁹F NMR signal provides a label-free method for quantifying parent compound depletion in microsomal or hepatocyte stability assays, potentially avoiding the need for LC-MS/MS method development that would be required for the non-fluorinated comparator [2]. Procurement in quantities of 10–50 mg is appropriate for initial ADME screening; larger amounts (100–500 mg) may be needed if promising stability data warrant follow-up in vivo pharmacokinetic studies.

Building Block for Diversified Library Synthesis via Amide Bond Formation

The 2-(pyrrolidine-1-carbonyl) moiety is already installed, but the compound can serve as a late-stage intermediate for further diversification. The 5-(4-fluorobenzyl)oxy group can be selectively deprotected (hydrogenolysis or BCl₃-mediated cleavage) to generate the free 5-hydroxy-4H-pyran-4-one, which can then be re-functionalized with alternative electrophiles [3]. This synthetic versatility, combined with the lower molecular complexity (MW 317.31 vs. >400 Da for the dimethoxyphenyl-pyrrolidine analog), makes it a more tractable starting material for building block procurement. Bulk quantities (≥1 g) may be justified for groups intending to generate 100+-member libraries.

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.